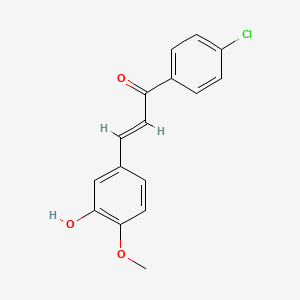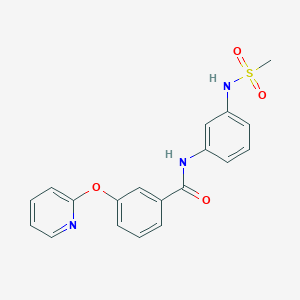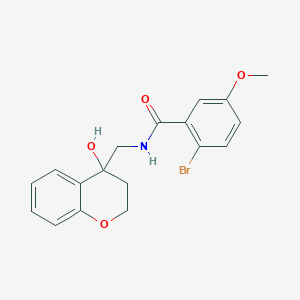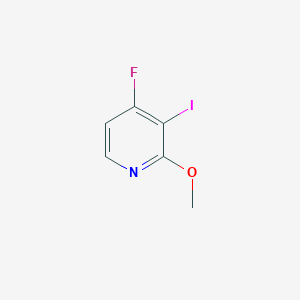![molecular formula C11H8F6O B2877779 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 660820-79-1](/img/structure/B2877779.png)
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol, commonly known as BTCP, is a cyclopropane derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Wirkmechanismus
The mechanism of action of BTCP is not well understood. However, studies have shown that BTCP can interact with various biological targets such as enzymes and receptors. This interaction can result in the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects:
BTCP has been shown to exhibit various biochemical and physiological effects. Studies have shown that BTCP can modulate the activity of various enzymes and receptors, which can result in the modulation of various physiological processes such as inflammation, apoptosis, and cell proliferation. Additionally, BTCP has been shown to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
BTCP has several advantages and limitations for lab experiments. One of the advantages of BTCP is its unique chemical properties, which make it an ideal ligand for the synthesis of metal complexes. Additionally, BTCP has been shown to exhibit various biochemical and physiological effects, which make it an ideal compound for studying various biological processes. However, one of the limitations of BTCP is its complex synthesis process, which can make it difficult to obtain large quantities of pure BTCP.
Zukünftige Richtungen
There are several potential future directions for research on BTCP. One potential direction is the synthesis of novel metal complexes using BTCP as a ligand. These metal complexes could exhibit unique properties and have potential applications in catalysis, materials science, and drug discovery. Another potential direction is the study of the mechanism of action of BTCP. Understanding the mechanism of action of BTCP could provide insights into its potential applications in various biological processes. Additionally, further studies could be conducted to investigate the potential therapeutic applications of BTCP in various diseases such as cancer and inflammation.
Conclusion:
In conclusion, BTCP is a cyclopropane derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. The synthesis of BTCP is a complex process, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. Further studies are needed to fully understand the potential applications of BTCP in various biological processes and diseases.
Synthesemethoden
The synthesis of BTCP is a complex process that involves several steps. One of the most commonly used methods for synthesizing BTCP is the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with cyclopropane-1,1-dimethanol in the presence of a base. This reaction results in the formation of BTCP, which can be further purified through various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BTCP has been extensively studied for its potential applications in scientific research. One of the most significant applications of BTCP is its use as a ligand for the synthesis of metal complexes. These metal complexes have been shown to exhibit unique properties and have potential applications in catalysis, materials science, and drug discovery.
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O/c12-10(13,14)7-3-6(9(18)1-2-9)4-8(5-7)11(15,16)17/h3-5,18H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHDNTGJXXHAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2877699.png)
![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)


![N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877704.png)
![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)

![(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2877710.png)
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2877711.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877713.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2877714.png)

![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B2877717.png)
![6-methyl-3-{[4-(2-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2877719.png)
